(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

Mcl-1 Inhibitor Apoptosis Protein-Protein Interaction

Sourcing a validated Mcl-1 chemical probe with documented binding data often leads to uncharacterized substitutes. This compound solves that by providing confirmed target engagement for apoptosis research. - Documented Mcl-1 inhibition (Ki=25.7 µM) for fragment-based drug discovery. - Favorable calculated LogP of 1.3 supports CNS drug development programs. - Established formulation protocols reduce lead time to in vivo proof-of-concept studies.

Molecular Formula C13H13NO5S
Molecular Weight 295.31 g/mol
CAS No. 337494-85-6
Cat. No. B1298981
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid
CAS337494-85-6
Molecular FormulaC13H13NO5S
Molecular Weight295.31 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CO2)CC(=O)O
InChIInChI=1S/C13H13NO5S/c15-13(16)10-14(9-11-5-4-8-19-11)20(17,18)12-6-2-1-3-7-12/h1-8H,9-10H2,(H,15,16)
InChIKeyCJROUZFQNICTKL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

WAY-117885 Procurement Guide


(Benzenesulfonylfuran-2-ylmethylamino)-acetic acid (CAS 337494-85-6), also known as WAY-117885, is a synthetic organic compound categorized as an N-sulfonyl amino acid [1]. It is a small molecule (MW: 295.31 g/mol) with a characteristic benzenesulfonyl and furan-2-ylmethyl substituent pattern [1]. This compound is primarily utilized as a specialized research reagent in medicinal chemistry and chemical biology, with its documented biological relevance stemming from its activity as a modest inhibitor of the anti-apoptotic protein Mcl-1 [2].

1
Mcl-1 fragment screening — reported weak binding supports fragment-based design
2
CNS property range — calculated polarity profile falls within CNS drug-like space
3
High-purity supply — assay-ready grade supports reproducible hit validation

Why WAY-117885 Cannot Be Substituted in Mcl-1 Research


Generic substitution of N-sulfonyl glycine derivatives is not possible for research applications requiring the specific biological and physicochemical profile of (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid. The compound's unique combination of a furan ring and a phenylsulfonyl group on the glycine backbone yields a distinct, albeit modest, affinity for the Mcl-1 protein (Ki = 25.7 µM) [1]. This specific interaction profile, documented in binding assays, is not a universal feature of the broader N-sulfonyl glycine chemical class, where many analogs exhibit primary activity against other targets like aldose reductase [2]. Substituting this compound with a closely related analog could result in a complete loss of this documented, albeit weak, Mcl-1 binding property, potentially derailing target validation or fragment-based drug discovery campaigns.

!
Mcl-1 binding is not class-conserved

N-sulfonyl glycines often target aldose reductase; Mcl-1 affinity may be absent in close analogs.

!
CNS-like polarity may shift

Common sulfonamide libraries have higher LogP; substituting may lose favorable CNS property profile.

!
Purity grade varies across analogs

Lower-grade in-class alternatives may introduce impurities that compromise weak-inhibitor assay results.

WAY-117885 Differentiation Guide


Mcl-1 Binding Affinity

The compound demonstrates a defined, albeit weak, binding affinity for the anti-apoptotic protein Mcl-1, with a reported inhibition constant (Ki) of 2.57E+4 nM (25.7 µM) [1]. This contrasts with the primary activity of many other N-(phenylsulfonyl)glycine analogs, which have been historically characterized as aldose reductase inhibitors [2]. The compound's weak affinity makes it a potential starting point for fragment-based drug design, where its specific Mcl-1 interaction could be optimized.

Mcl-1 Binding
Reported
Ki 25.7 µM
Reported weak binding; supports fragment-based Mcl-1 studies
In vitro assay using His6-MBP tagged human Mcl-1 (172-327)
Mcl-1 Inhibitor Apoptosis Protein-Protein Interaction Chemical Biology

LogP for CNS Penetration

The compound has a predicted XLogP3-AA value of 1.3 [1]. This calculated lipophilicity falls within the range often considered favorable for central nervous system (CNS) drug candidates (typically LogP between 1 and 3). In contrast, many other small molecule sulfonamide libraries have average LogP values exceeding 3.0, which can lead to poorer CNS penetration and higher metabolic clearance [2].

CNS Lipophilicity
Class-level
XLogP3-AA 1.3
vs. sulfonamide libraries >3.0
Favorable CNS polarity profile relative to common sulfonamides
Computed value; experimental permeability data to verify
CNS Drug Discovery ADME Physicochemical Properties Medicinal Chemistry

High Purity Specifications

Commercial vendors routinely supply (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid at high purity levels of ≥98% . This high purity is a critical quality attribute for ensuring reproducible results in sensitive assays, particularly for weak inhibitors where even minor impurities could lead to false positives or inaccurate dose-response curves. In contrast, many close analogs or custom-synthesized compounds from the same class are often available only at lower purities (e.g., 95%) or as crude products, requiring additional purification steps by the end-user.

Commercial Purity
Source review
≥98% (vendor specification)
High-purity grade helps reduce false-positive risk in weak-inhibitor assays
Class-level inference; verify lot-specific COA before use
Chemical Biology Assay Development Quality Control Research Reagent

In Vivo Formulation Solubility

This compound has a well-defined solubility profile suitable for preparing in vivo formulations. Vendor documentation confirms it can be dissolved in DMSO for stock solutions and further formulated for animal studies using standard vehicles like DMSO/Tween 80/Saline mixtures [1]. This is in contrast to more lipophilic sulfonamide analogs (LogP > 3.0), which often exhibit poor aqueous solubility and require more complex and potentially toxic formulation strategies, adding significant time and cost to in vivo experiments.

In Vivo Formulation
Class-level
DMSO stock, compatible with DMSO/Tween 80/Saline
Reported formulation feasibility supports in vivo exposure models
Based on supplier protocols; validate for specific animal model
In Vivo Studies Drug Formulation Solubility Pharmacokinetics

WAY-117885 Research Applications


Fragment-Based Drug Discovery for Mcl-1

This compound is a validated tool for fragment-based drug discovery (FBDD) campaigns focused on the anti-apoptotic protein Mcl-1. Its documented, albeit weak, binding affinity (Ki = 25.7 µM) provides a starting point for structure-activity relationship (SAR) studies aimed at optimizing potency against this challenging cancer target [1].

Chemical Probe for Apoptosis Pathways

Given its defined interaction with Mcl-1, this compound can serve as a foundational structure for developing more potent and selective chemical probes to dissect the role of Mcl-1 in apoptosis and cancer cell survival. Its use ensures that initial phenotypic observations are linked to a known, albeit weak, target engagement profile [1].

CNS-Penetrant Drug Design

The compound's favorable physicochemical properties, particularly its calculated LogP of 1.3, make it an excellent starting scaffold for medicinal chemistry programs aimed at developing CNS-penetrant drugs. Its polarity profile is superior to many lipophilic sulfonamides, potentially reducing attrition in CNS drug discovery [2].

In Vivo Proof-of-Concept Studies

The demonstrated solubility and established formulation protocols for this compound reduce the technical risk and time associated with advancing a hit compound to early in vivo proof-of-concept studies in animal models. This makes it a practical choice for programs seeking to quickly validate a target in a physiological setting [3].

Application
Selection Property
Validation Focus
Mcl-1 fragment-based design
Mcl-1 binding context
Target engagement and SAR optimization
Apoptosis pathway probe development
Mcl-1 interaction profile
Apoptosis phenotype linkage review
CNS property optimization
Calculated polarity profile
CNS permeability and metabolic stability
In vivo model exposure studies
Formulation feasibility profile
Exposure model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for (Benzenesulfonylfuran-2-ylmethylamino)-acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.